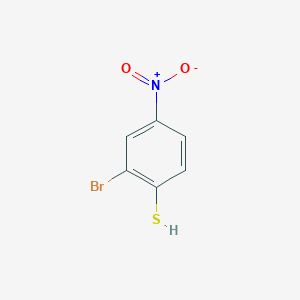

2-Bromo-4-nitrobenzenethiol

Description

Importance of the 2-Bromo-4-nitrobenzenethiol Moiety in Synthetic Strategy Development

The this compound moiety is a valuable building block in organic synthesis due to its trifunctional nature, which allows for selective and sequential reactions. Chemists can leverage the distinct reactivity of the thiol, bromo, and nitro groups to construct complex molecular architectures.

Key Synthetic Applications:

Nucleophilic Substitution at the Thiol Group: The thiol group can readily react with electrophiles. For instance, it can be alkylated or arylated to form thioethers. This reactivity is fundamental in constructing more complex molecules where a sulfur linkage is desired.

Cross-Coupling Reactions at the Bromo Group: The carbon-bromine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex biaryl systems or other extended conjugated structures.

Modification of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2) using various reducing agents. researchgate.net This transformation is crucial for the synthesis of anilines, which are themselves important precursors for dyes, pharmaceuticals, and other functional materials. The resulting amino group can then undergo a wide range of further reactions, including diazotization and amide bond formation.

Heterocycle Synthesis: The ortho-relationship between the thiol and bromo groups, along with the potential for the nitro group to be converted to an amine, makes this compound a precursor for the synthesis of sulfur-containing heterocyclic compounds.

The strategic, stepwise manipulation of these functional groups allows for the efficient and controlled synthesis of target molecules that would be challenging to prepare by other means.

Overview of Current Research Trajectories and Gaps

Current research involving halogenated nitroaromatic compounds, including thiophenols, is focused on several key areas. These include the development of new materials with specific electronic or optical properties and the synthesis of biologically active molecules. researchgate.netchemimpex.com For example, the selective hydrogenation of halogenated nitroaromatics is a significant area of research for producing haloanilines, which are important industrial intermediates. researchgate.net

While a significant body of research exists for related compounds like 2-bromo-4-nitrotoluene (B188816) and 2-bromo-4-nitroanisole (B40242), which are used as intermediates in pharmaceuticals and agrochemicals, specific research focusing solely on this compound is less prevalent in readily accessible literature.

Identified Gaps in Research:

Detailed Mechanistic Studies: While the general reactivity of the functional groups is understood, detailed mechanistic studies of complex, multi-step reactions starting from this compound are not extensively documented.

Materials Science Applications: The potential of this specific isomer in the synthesis of polymers or materials with novel electronic or photophysical properties is an area that warrants further exploration. Research on related halogenated thiophenols suggests potential applications in surface-enhanced Raman scattering (SERS) and plasmonics, which could be extended to this molecule. researchgate.net

Medicinal Chemistry Exploration: There is an opportunity to systematically explore the synthesis of libraries of compounds derived from this compound and to screen them for potential biological activities. The structural motifs accessible from this starting material are relevant to drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrNO2S |

|---|---|

Molecular Weight |

234.07 g/mol |

IUPAC Name |

2-bromo-4-nitrobenzenethiol |

InChI |

InChI=1S/C6H4BrNO2S/c7-5-3-4(8(9)10)1-2-6(5)11/h1-3,11H |

InChI Key |

DSQWGQKUXKIINR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)S |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4 Nitrobenzenethiol and Its Precursors

Established Routes for the Synthesis of 2-Bromo-4-nitrobenzenethiol

Traditional synthetic approaches to this compound rely on well-established, multi-step reaction sequences. These methods typically involve either the introduction of a thiol group onto a pre-functionalized nitrobromobenzene ring or the regioselective modification of a thiophenol derivative.

Thiolation Reactions of 2-Bromo-4-nitrobenzene Derivatives

One of the most common strategies begins with a readily available precursor, 2-bromo-4-nitroaniline (B50497). This intermediate can be synthesized by the bromination of 4-nitroaniline (B120555) using reagents like ammonium (B1175870) bromide and hydrogen peroxide in acetic acid. nih.gov The synthesis of related halogenated nitroaromatics often involves the nitration of a corresponding halo-benzene or the halogenation of a nitro-benzene derivative. quora.comacs.org

The conversion of 2-bromo-4-nitroaniline to the target thiol is typically achieved through a Sandmeyer-type reaction. This process involves two key steps:

Diazotization: The primary amine group of 2-bromo-4-nitroaniline is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid (e.g., sulfuric or hydrochloric acid) at low temperatures. google.com

Thiolation: The resulting diazonium salt is then treated with a sulfur-containing nucleophile. Reagents such as sodium sulfide (B99878) or potassium ethyl xanthate can be used. The subsequent hydrolysis of the intermediate xanthate ester yields the desired this compound.

An alternative precursor is 1,2-dibromo-4-nitrobenzene (B1583194). The synthesis of this starting material can be achieved through the bromination of 1-bromo-4-nitrobenzene (B128438). The presence of the electron-withdrawing nitro group on the aromatic ring activates the positions ortho and para to it for nucleophilic aromatic substitution (SNAr). brainly.comnih.gov By reacting 1,2-dibromo-4-nitrobenzene with a hydrosulfide (B80085) reagent like sodium hydrosulfide (NaSH), the bromine atom at the 2-position, which is ortho to the activating nitro group, can be selectively displaced to form the thiol.

Regioselective Functionalization Approaches for Thiophenols

An alternative strategy involves starting with thiophenol or a protected version thereof and sequentially introducing the nitro and bromo substituents. The success of this route depends heavily on controlling the regioselectivity of the electrophilic aromatic substitution reactions, guided by the directing effects of the substituents.

The thiol group is an ortho-, para-director. To avoid unwanted oxidation of the thiol during subsequent steps, it is often protected, for example, as a thioether or thioester.

Nitration: The protected thiophenol is subjected to nitration. The directing effect of the protected sulfur group would lead primarily to the formation of the para-nitro isomer, 4-nitrothiophenol (B108094) (after deprotection).

Bromination: The subsequent bromination of the 4-nitrothiophenol derivative must be controlled to achieve substitution at the 2-position (ortho to the thiol and meta to the nitro group). The activating, ortho-directing influence of the thiol group typically overrides the deactivating, meta-directing effect of the nitro group, facilitating the desired substitution pattern.

Controlling the reaction conditions, such as the choice of brominating agent and solvent, is crucial to prevent the formation of undesired isomers. novartis.com

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. These advanced strategies are increasingly being applied to the synthesis of complex molecules like this compound.

Catalytic Approaches in the Formation of Carbon-Sulfur Bonds

Transition metal catalysis has revolutionized the formation of carbon-sulfur (C-S) bonds, offering milder and more efficient alternatives to classical methods.

Palladium-Catalyzed Cross-Coupling: Palladium-based catalysts are highly effective for coupling aryl halides with sulfur sources. nih.gov A potential route to this compound could involve the cross-coupling of 1,2-dibromo-4-nitrobenzene with a thiol surrogate. The use of specialized phosphine (B1218219) ligands can enhance catalyst lifetime and turnover numbers. acs.org A notable development is the use of sodium thiosulfate (B1220275) (Na₂S₂O₃) as an inexpensive, odorless, and non-toxic source of sulfur. lookchem.comresearchgate.net The process involves a Pd-catalyzed coupling of the aryl halide with thiosulfate, followed by in-situ reduction with an agent like zinc and HCl to yield the final thiol. researchgate.net

Copper-Catalyzed Cross-Coupling: Copper catalysts, which are generally less expensive than palladium catalysts, are also widely used for C-S bond formation. acs.org Copper(I)-catalyzed reactions can effectively couple aryl halides with thiols or sulfur surrogates under relatively mild conditions. These methods are known for their tolerance to various functional groups, making them suitable for the synthesis of highly functionalized molecules. nih.gov

Below is a table comparing potential catalytic approaches.

Table 1: Comparison of Catalytic C-S Bond Formation Strategies

| Catalyst System | Aryl Halide Precursor | Sulfur Source | Key Advantages |

|---|---|---|---|

| Palladium/Phosphine Ligand | 1,2-Dibromo-4-nitrobenzene | Thiols, Thiol Surrogates | High efficiency, broad scope, high functional group tolerance. acs.org |

| Palladium | Aryl Bromides/Chlorides | Sodium Thiosulfate | Inexpensive, non-toxic, and odorless sulfur source. lookchem.comresearchgate.net |

| Copper(I) | Aryl Halides | Thiols, Sulfur Surrogates | Lower catalyst cost, mild reaction conditions. acs.org |

Green Chemistry Principles in the Synthesis of Halogenated Nitroaromatic Thiols

Green chemistry aims to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound through several avenues.

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Green alternatives include water, ionic liquids, or deep eutectic solvents, which can enhance reaction rates and simplify product isolation. mdpi.comnih.govmdpi.com Glycerin has also been explored as a recyclable and benign solvent for reactions involving thiols. scielo.br

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to significantly reduced reaction times, lower energy consumption, and improved yields compared to conventional heating methods. amazonaws.comnih.gov This technique can be applied to various steps, including C-S bond formation and electrophilic substitution reactions. nih.govrsc.org

Atom Economy: Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste by maximizing the incorporation of reactant atoms into the final product. The use of thiol surrogates like sodium thiosulfate also improves atom economy compared to other methods. lookchem.comscielo.br

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Maximizing the yield and selectivity of a desired product is a critical aspect of chemical synthesis. This is achieved through the systematic optimization of various reaction parameters.

Systematic Parameter Variation: Key variables such as temperature, reaction time, solvent polarity, and catalyst/reagent concentration are methodically adjusted to find the optimal conditions. For instance, in catalytic reactions, the choice of ligand, base, and solvent can dramatically influence the outcome. acs.org

Flow Chemistry: Continuous flow reactors offer significant advantages for reaction optimization over traditional batch processes. researchgate.net They allow for rapid screening of reaction conditions, improved heat and mass transfer, enhanced safety for handling hazardous intermediates (like diazonium salts), and straightforward scalability. acs.orgacs.org The hydrogenation of nitroaromatics, a related transformation, has been successfully optimized and performed in continuous flow systems. researchgate.netmdpi.com

The following table illustrates how different parameters can be optimized in a hypothetical synthesis.

Table 2: Illustrative Parameters for Reaction Optimization

| Parameter | Variable Options | Potential Impact on Outcome |

|---|---|---|

| Solvent | Toluene, Dioxane, Acetonitrile, Water, Ionic Liquids | Affects solubility, reaction rate, and selectivity. mdpi.com |

| Temperature | 0 °C to 150 °C (Batch); up to 200 °C (Flow/Microwave) | Influences reaction kinetics and byproduct formation. amazonaws.com |

| Catalyst Loading | 0.1 mol% to 10 mol% | Balances reaction speed with cost and potential side reactions. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, NaOtBu, LiHMDS | Affects deprotonation efficiency and catalyst stability. acs.org |

| Reaction Time | Minutes (Microwave/Flow) to Hours (Batch) | Determines reaction completion and potential for product degradation. nih.govacs.org |

Precursor Synthesis and Halogenated Nitroaromatic Intermediates for this compound

A common and efficient strategy involves the preparation of a halogenated nitroaromatic compound where one of the halogens can be selectively displaced by a sulfur nucleophile. A prime example of such an intermediate is 2-bromo-1-fluoro-4-nitrobenzene . chemimpex.comsigmaaldrich.comnih.gov In this molecule, the fluorine atom is activated by the electron-withdrawing nitro group situated in the para position, making it susceptible to nucleophilic aromatic substitution.

The synthesis of these halogenated nitroaromatic intermediates often begins with simpler, commercially available benzene (B151609) derivatives. The synthetic routes are designed to control the regiochemistry of the bromination and nitration steps.

Synthesis of Halogenated Nitroaromatic Precursors

One key class of precursors is the brominated fluoronitrobenzenes. The synthesis of 4-bromo-1-fluoro-2-nitrobenzene , an isomer of a direct precursor, illustrates a typical synthetic approach. This process starts with 1-fluoro-2-nitrobenzene , which is then brominated. The reaction is carefully controlled to achieve the desired substitution pattern. chemicalbook.com

Table 1: Synthesis of 4-Bromo-1-fluoro-2-nitrobenzene chemicalbook.com Interactive Data Table

| Starting Material | Reagent | Solvent | Temperature | Product | Purity | Yield |

|---|

Another important set of precursors are halogenated nitrophenols, such as 2,6-dibromo-4-nitrophenol . orgsyn.org While not a direct precursor to this compound, its synthesis from p-nitrophenol demonstrates the halogenation of a highly activated nitroaromatic ring. The hydroxyl group in p-nitrophenol is a strong activating group, directing the bromine atoms to the ortho positions. orgsyn.org This methodology is relevant as the phenolic hydroxyl group can potentially be converted to a thiol group in subsequent steps.

Table 2: Dibromination of p-Nitrophenol orgsyn.org Interactive Data Table

| Starting Material | Reagent | Solvent | Reaction Time | Product | Yield |

|---|

The synthesis of precursors can also start from halogenated toluenes. For example, 2-bromo-4-nitrotoluene (B188816) is prepared via the bromination of 4-nitrotoluene . In this reaction, the methyl group is an ortho-, para-directing activator. Since the para position is blocked by the nitro group, bromination occurs at one of the ortho positions. youtube.com This intermediate, while containing a methyl group instead of a thiol, is a valuable structural analog and its synthesis highlights the regiochemical control in these reactions. The methyl group can be a synthetic handle for further transformations. For instance, oxidation of the methyl group in 2-bromo-1-methyl-4-nitrobenzene is a key step in producing 2-bromo-4-nitrobenzaldehyde . chemicalbook.com

Table 3: Synthesis of 2-Bromo-4-nitrotoluene youtube.com Interactive Data Table

| Starting Material | Reagent | Catalyst | Product |

|---|

The general principles of synthesizing polysubstituted benzenes are critical for developing routes to these precursors. The choice of the initial substrate and the sequence of reactions are determined by the activating or deactivating nature and the directing effects of the substituents already on the ring. libretexts.orglibretexts.org For instance, nitration is typically performed with a mixture of concentrated nitric acid and sulfuric acid, while bromination often employs bromine with a Lewis acid catalyst like iron tribromide (FeBr₃). libretexts.orgquora.com The synthesis of m-bromonitrobenzene from nitrobenzene (B124822) illustrates the bromination of a strongly deactivated ring, where the nitro group directs the incoming bromine to the meta position. orgsyn.org

Reactivity and Mechanistic Investigations of 2 Bromo 4 Nitrobenzenethiol

Nucleophilic Reactivity of the Thiol Group in 2-Bromo-4-nitrobenzenethiol

The thiol group (-SH) is the primary site for nucleophilic reactions. Its reactivity is influenced by the acidity of the thiol proton, which is increased by the electron-withdrawing nitro group on the aromatic ring. This enhanced acidity facilitates the formation of the thiolate anion (S⁻), a potent nucleophile.

Alkylation and Arylation Reactions of the Sulfhydryl Moiety

The thiolate anion derived from this compound readily participates in nucleophilic substitution reactions with various electrophiles.

Alkylation: This involves the reaction with alkyl halides to form thioethers. The general mechanism proceeds via an Sₙ2 pathway where the thiolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. For instance, the reaction with chloroacetic acid under basic conditions would yield the corresponding thioacetic acid derivative. While specific studies on this compound are limited, the alkylation of the related 4-nitrothiophenol (B108094) is well-documented, proceeding via deprotonation to a thiophenolate ion followed by nucleophilic attack on an alkylating agent.

Arylation: The formation of diaryl sulfides can be achieved through coupling reactions. One such method involves the copper-catalyzed reaction of the thiol with aryl boronic acids in the presence of elemental sulfur (S₈), where the boronic acid/S₈ system acts as a thiolating agent. rsc.org This provides a route to unsymmetrical diaryl sulfides. The nucleophilicity of the thiol, however, can be attenuated by the strong electron-withdrawing nitro group, which may influence reaction rates and yields compared to less substituted thiophenols. researchgate.net

Disulfide Formation and Thiol-Disulfide Exchange Mechanisms

Thiols are readily oxidized to form disulfides (RSSR), and this compound is no exception. This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules, resulting in bis(2-bromo-4-nitrophenyl) disulfide.

Oxidation: The oxidation can be accomplished using a variety of oxidizing agents, including molecular oxygen (from air), hydrogen peroxide, or halogens like iodine. researchgate.netmdpi.com The reaction can proceed via either a radical or an ionic mechanism. csic.es For example, the aerobic oxidation of thiols can be catalyzed by various metal complexes or even proceed under sonication, providing an environmentally friendly route to disulfides. researchgate.netcsic.es Studies on the related 4-nitrobenzenethiol show that it can be efficiently oxidized to 1,2-bis(4-nitrophenyl) disulfide in high yields using air or oxygen. rsc.orgmdpi.com

Thiol-Disulfide Exchange: This is a reversible reaction where a thiolate anion attacks a sulfur atom of a disulfide bond, cleaving it and forming a new disulfide and a new thiolate. This process is crucial in biological systems and synthetic chemistry for creating mixed disulfides. For example, a mixed disulfide of glutathione (B108866) and 3-carboxy-4-nitrobenzenethiol has been synthesized, demonstrating the feasibility of such exchanges with nitrobenzenethiol derivatives. scispace.com

Metal Coordination Chemistry and Ligand Development from this compound

The thiol group is a soft Lewis base and exhibits a strong affinity for soft metal ions, making this compound a potential ligand for coordination chemistry. cymitquimica.com

The thiolate anion can coordinate to a variety of transition metals, such as copper, zinc, cobalt, and nickel, to form stable metal complexes. cymitquimica.comresearchgate.net While specific complexes of this compound are not extensively detailed in the literature, related molecules like 4-nitrobenzene-1,2-diamine have been used to synthesize Schiff base ligands that subsequently form octahedral complexes with various metal(II) ions. researchgate.net By analogy, this compound could serve as a monodentate or potentially a bridging ligand. The presence of the bromo and nitro groups could further influence the electronic properties of the resulting metal complex or participate in secondary coordination interactions.

Aromatic Ring Reactivity of this compound

The reactivity of the benzene (B151609) ring is dominated by the activating effect of the para-nitro group and the presence of the bromine atom, a good leaving group in both nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position and Other Halogens

The presence of a strong electron-withdrawing group like the nitro group, positioned para to the bromine atom, makes the aromatic ring highly susceptible to nucleophilic attack. This reaction proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism.

The mechanism involves a two-step addition-elimination process. First, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which provides significant stabilization. In the second step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring. guidechem.comstackexchange.com

This reaction pathway allows for the displacement of the bromine atom by a wide range of nucleophiles, including amines, alkoxides, and other thiols. cymitquimica.com The reactivity order for leaving groups in SₙAr reactions is typically F > Cl > Br > I, which is opposite to the trend in Sₙ1/Sₙ2 reactions, because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. nih.gov

Table 1: Examples of SₙAr Reactions on Structurally Related Nitroaromatic Halides

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-fluoro-1-nitrobenzene | Sodium methoxide | Methanol, rt, 15h | 4-Bromo-2-methoxy-1-nitrobenzene | 73% | nih.gov |

| 2-Chloronitrobenzene | Aqueous Na₂S₂ | Phase transfer catalyst, isopropanol/water, 80°C | 2,2'-Dinitrodiphenyl disulfide | 94-98% | google.com |

| 1-Iodo-4-nitrobenzene | Phenylacetylene (B144264) | Pd catalyst, CuI, TEA, DMF, 100°C | 4-Nitrodiphenylethyne | - | scispace.com |

Cross-Coupling Reactions Involving the Aryl Bromide (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond in this compound serves as a versatile handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group generally enhances the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl structures. The related 1-bromo-4-nitrobenzene (B128438) is a common substrate for Suzuki reactions, coupling efficiently with various arylboronic acids to give nitrobiphenyl products.

Table 2: Representative Conditions for Suzuki Coupling of 1-Bromo-4-nitrobenzene

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Ethoxy-1-naphthalene boronic acid | Pd(PPh₃)₄ | - | DMF or THF | 80-100°C (Microwave) | 95-98% | |

| Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Water/PEG | 80°C | - | - |

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. The reaction is typically catalyzed by a palladium complex in the presence of a base. 1-bromo-4-nitrobenzene has been shown to react with various alkenes, although the nitro group can sometimes partially poison the catalyst, leading to lower yields in certain cases.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. The reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine. 1-bromo-4-nitrobenzene is an effective substrate in Sonogashira couplings, reacting with terminal alkynes like phenylacetylene to produce substituted alkynes under various phosphine-free or phosphine-ligated palladium catalyst systems. researchmap.jpnih.govresearchgate.net

Table 3: Examples of Sonogashira Coupling with 1-Bromo-4-nitrobenzene

| Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(II)-pyridylazetidine complex / CuI | Piperidine (B6355638) | Water | 50°C | researchmap.jp |

| Phenylacetylene | Pd(II) nitroaryl complex / CuI | Et₃N | DMF | 100°C | researchgate.net |

| Various terminal acetylenes | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | 80°C | uni-giessen.de |

Reduction Reactions of the Nitro Group to Amino Functionality

The transformation of the nitro group in this compound to an amino group, yielding 2-amino-4-bromobenzenethiol (B31654), is a pivotal reaction in the synthesis of various heterocyclic compounds and other complex organic molecules. This reduction can be achieved through several established methods, each with its own set of conditions and effectiveness. Common approaches include catalytic hydrogenation and metal-acid reductions.

Detailed research findings on the reduction of nitroaromatic compounds reveal that the choice of reducing agent and reaction conditions is crucial to achieve high yields and selectivity, especially in the presence of other sensitive functional groups like the thiol and bromo substituents in this compound.

One of the most common methods for the reduction of aromatic nitro compounds is the use of a metal in an acidic medium, such as iron powder with hydrochloric acid (Fe/HCl). askfilo.comcommonorganicchemistry.comdoubtnut.com This method is often preferred due to its efficiency and cost-effectiveness. The reaction proceeds through a series of electron transfer steps from the metal to the nitro group, facilitated by the acidic environment. For bromo-nitroaromatic compounds, this method has been shown to be effective in selectively reducing the nitro group without affecting the bromine atom. askfilo.com

Catalytic hydrogenation is another widely used technique for the reduction of nitroarenes. masterorganicchemistry.com This method typically employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. masterorganicchemistry.com However, a significant consideration for sulfur-containing compounds like this compound is the potential for the thiol group to poison the catalyst, which can reduce its activity and efficiency. ijcrt.org To circumvent this, modified catalysts or specific reaction conditions may be necessary. For instance, a patent describes the use of an Fe-Cr modified Raney-Ni catalyst for the hydrogenation of 2-nitro-4-bromophenol, which successfully inhibits the de-bromination side reaction. google.com

The synthesis of the target product, 2-amino-4-bromobenzenethiol, has been reported via the hydrolysis of 5-bromo-2-methylbenzo[d]thiazole using sodium hydroxide (B78521) in ethylene (B1197577) glycol, affording the product in high yield. chemicalbook.com While this is not a direct reduction of this compound, it confirms the stability and existence of the desired amino-thiol product.

Below is a table summarizing typical conditions for the reduction of analogous nitroaromatic compounds, which can be inferred to be applicable to this compound.

Table 1: Representative Conditions for the Reduction of Aromatic Nitro Compounds to their Corresponding Amines

| Reagents and Conditions | Substrate Example | Product | Yield (%) | Reference(s) |

| Fe powder, NH₄Cl, EtOH/H₂O, Reflux | 2-Bromo-5-nitrophenol | 5-Amino-2-bromophenol | 60 | |

| Fe powder, HCl, EtOH | 3-Bromo-nitrobenzene | 3-Bromoaniline | - | askfilo.com |

| Fe-Cr modified Raney-Ni, H₂, Methanol | 2-Nitro-4-bromophenol | 4-Bromo-2-aminophenol | - | google.com |

| Sn/HCl | Nitrobenzene (B124822) | Aniline (B41778) | - | quora.com |

Reaction Pathway Elucidation and Kinetic Studies Involving this compound

The reaction pathways of this compound are predominantly governed by the interplay of its three functional groups: the thiol, the nitro group, and the bromine atom, all attached to a benzene ring. The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).

Mechanistic investigations of SNAr reactions on nitro-activated aromatic systems have shown that they typically proceed via a two-step addition-elimination mechanism. researchgate.net In this process, a nucleophile attacks the carbon atom bearing a leaving group (in this case, the bromine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of the nitro group, particularly in the para position relative to the bromine, is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the reaction.

Kinetic studies on analogous systems, such as the reactions of dinitro-benzene and -thiophene derivatives with nucleophiles like piperidine and sodium benzenethiolate, have provided insights into the factors influencing the reaction rates. researchgate.net These studies often reveal that the addition of the nucleophile is the rate-determining step. The reactivity order of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is contrary to the trend in SN1 and SN2 reactions and is often considered a hallmark of the SNAr mechanism where the C-X bond is broken in a fast, non-rate-determining step. However, in some cases, particularly with less basic nucleophiles, the breakdown of the Meisenheimer complex can become rate-limiting.

For this compound, the thiol group itself, or its conjugate base, the thiolate anion, can act as an internal or external nucleophile, potentially leading to polymerization or other side reactions under certain conditions. In reactions with external nucleophiles, the bromine atom at the C2 position, which is ortho to the activating nitro group, is expected to be the primary site of substitution.

Kinetic data for the SNAr reactions of various halopurine nucleosides have been reported, showing pseudo-first-order kinetics and a leaving group reactivity order that can be influenced by the reaction conditions and the nature of the nucleophile. acs.org For example, with butylamine (B146782) as the nucleophile, the order was F > Br > Cl > I, while with potassium thioacetate, the order was F > Br > I > Cl. acs.org These findings underscore the complexity of predicting exact kinetic behavior without specific experimental data for the compound of interest.

Derivatization and Complex Molecule Synthesis Utilizing 2 Bromo 4 Nitrobenzenethiol

Synthesis of Novel Thioether Derivatives from 2-Bromo-4-nitrobenzenethiol

The thiol group of this compound is readily deprotonated to form a thiolate anion, which is a potent nucleophile. This reactivity is commonly exploited in S-alkylation reactions to form a diverse range of thioether derivatives. The standard method for this transformation involves the reaction of the thiol with an alkyl halide in the presence of a base. pearson.comjmaterenvironsci.com The base deprotonates the thiol, and the resulting thiolate attacks the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction, typically following an SN2 mechanism. pearson.com

A variety of bases and solvents can be employed to facilitate this reaction, with the choice often depending on the specific substrate and desired reaction conditions. Common bases include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), often used in polar aprotic solvents like dimethylformamide (DMF) or acetone. pearson.com To avoid the use of malodorous thiols directly, alternative odorless sulfur sources like thiourea (B124793) or potassium xanthates can be used to generate the thiolate in situ, which then reacts with an appropriate electrophile. arkat-usa.orgresearchgate.net

The scope of this reaction is broad, allowing for the introduction of a wide range of alkyl and benzyl (B1604629) groups onto the sulfur atom. The reaction conditions can often be tuned to be mild and efficient.

Table 1: Synthesis of Thioether Derivatives via S-Alkylation

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl iodide | Potassium carbonate | Acetone | 2-Bromo-1-(methylthio)-4-nitrobenzene |

| Ethyl bromide | Sodium ethoxide | Ethanol | 2-Bromo-1-(ethylthio)-4-nitrobenzene |

| Benzyl chloride | Sodium hydroxide | DMF | 1-(Benzylthio)-2-bromo-4-nitrobenzene |

| Allyl bromide | Triethylamine | Dichloromethane | 1-(Allylthio)-2-bromo-4-nitrobenzene |

Functionalization of the Nitro Group in Downstream Synthesis

The nitro group on the benzene (B151609) ring is a versatile functional handle that can be transformed into other functionalities, most notably an amino group. The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and widely used transformation in organic synthesis. wikipedia.orgorganic-chemistry.org This conversion dramatically alters the electronic properties of the aromatic ring and introduces a nucleophilic amino group that can participate in a variety of subsequent reactions.

Several methods are available for the reduction of nitroarenes, and the choice of reagent can be critical, especially when other sensitive functional groups are present in the molecule. Catalytic hydrogenation is a common and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgorganic-chemistry.org For substrates where catalytic hydrogenation might be problematic (e.g., due to the presence of other reducible groups), metal-acid combinations are frequently used. Reagents such as iron in acetic acid, tin(II) chloride in hydrochloric acid, or zinc in ammonium (B1175870) chloride provide effective alternatives. wikipedia.orgscispace.commdpi.com

The reduction of the nitro group in thioether derivatives of this compound proceeds chemoselectively, leaving the thioether and bromo functionalities intact under appropriate conditions. This transformation yields 2-amino-4-bromophenyl thioethers, which are valuable precursors for the synthesis of heterocyclic compounds.

Table 2: Reagents for the Reduction of Aromatic Nitro Groups to Amines

| Reagent | Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, room temperature | Commonly used, high efficiency. May cause dehalogenation with some substrates. organic-chemistry.org |

| Fe, HCl/Acetic Acid | Reflux | A classic and reliable method. wikipedia.org |

| SnCl₂·2H₂O | Ethanol, reflux | Mild conditions, good for sensitive substrates. wikipedia.org |

| Zn, NH₄Cl | Aqueous solution | Can also lead to hydroxylamine (B1172632) intermediates. wikipedia.orgmdpi.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A mild reducing agent. wikipedia.org |

Strategic Incorporation into Heterocyclic and Polycyclic Systems

The derivatives of this compound, particularly after reduction of the nitro group to an amine, are key precursors for the synthesis of important heterocyclic and polycyclic systems. The resulting 2-amino-4-bromobenzenethiol (B31654) and its thioether analogues contain the necessary functionalities to undergo intramolecular or intermolecular cyclization reactions to form fused ring systems. chemicalbook.com

A prominent example is the synthesis of phenothiazines, which are a class of tricyclic heterocyclic compounds with significant applications. The synthesis often involves the reaction of a 2-aminobenzenethiol derivative with a suitably substituted catechol or quinone, or through a metal-catalyzed C-S/C-N cross-coupling reaction. nih.govresearchgate.net The 2-amino-4-bromobenzenethiol, derived from this compound, is a direct precursor to 7-bromophenothiazine derivatives.

Similarly, these amino-thiol derivatives are used in the synthesis of benzothiazoles. The condensation of 2-aminobenzenethiols with aldehydes, carboxylic acids, or their derivatives is a common method for constructing the benzothiazole (B30560) ring system. organic-chemistry.org For example, 2-amino-4-bromobenzenethiol can react with various aldehydes to yield 6-bromo-2-substituted-benzothiazoles. This strategic incorporation allows for the creation of a library of substituted heterocyclic compounds with potential biological or material science applications.

This compound as a Versatile Building Block for Advanced Organic Architectures

The trifunctional nature of this compound makes it an exceptionally versatile building block in multi-step organic synthesis. youtube.comlibretexts.orglibretexts.org The ability to selectively manipulate the thiol, bromo, and nitro groups allows for a stepwise and controlled construction of complex molecular architectures.

The synthetic utility of this compound can be summarized by the following strategic transformations:

S-Functionalization: As discussed in section 4.1, the thiol group provides a straightforward entry point for the introduction of a wide variety of organic substituents through S-alkylation or S-arylation, forming stable thioether linkages.

N-Functionalization via Nitro Reduction: The reduction of the nitro group to an amine (section 4.2) opens up a vast array of synthetic possibilities, including acylation, alkylation, and diazotization reactions, which are fundamental for the synthesis of aromatic compounds. byjus.comlearncbse.in

Heterocycle Formation: The combination of the amino and thiol functionalities (after nitro reduction) is a powerful tool for the construction of fused heterocyclic rings like phenothiazines and benzothiazoles (section 4.3).

Cross-Coupling Reactions: The bromo substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the connection of the benzenethiol (B1682325) core to other aromatic or unsaturated systems. jcu.edu.auorgsyn.org

Computational and Theoretical Studies on 2 Bromo 4 Nitrobenzenethiol

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO) of 2-Bromo-4-nitrobenzenethiol

A thorough analysis of the electronic structure of this compound would involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the energies and distributions of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity. For a molecule like this compound, it is expected that the HOMO would have significant contributions from the sulfur atom's lone pairs and the π-system of the benzene (B151609) ring. Conversely, the LUMO is anticipated to be primarily localized on the electron-withdrawing nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. While studies on similar nitrobenzene (B124822) derivatives have been conducted, specific values for the HOMO-LUMO gap of this compound are not readily found in the literature.

Table 1: Hypothetical DFT Calculation Results for this compound

| Parameter | Expected Value (Arbitrary Units) | Description |

|---|---|---|

| HOMO Energy | -X.XX eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -Y.YY eV | Energy of the lowest unoccupied molecular orbital. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific research data for this compound is not available.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and preferred conformation of this compound would be determined by the interplay of steric and electronic effects of its substituents. A conformational analysis would typically involve rotating the thiol (-SH) and nitro (-NO₂) groups relative to the benzene ring to identify the lowest energy conformers.

Intermolecular interactions in the solid state would likely be governed by a combination of hydrogen bonding involving the thiol hydrogen, halogen bonding from the bromine atom, and π-π stacking interactions between the aromatic rings. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts. However, crystal structure data for this compound, which is essential for such an analysis, does not appear to be publicly available.

Prediction of Reactivity via Quantum Chemical Descriptors (e.g., Fukui functions, Electrostatic Potential Surface)

Quantum chemical descriptors are powerful tools for predicting the reactivity of a molecule. The Molecular Electrostatic Potential (MEP) surface would visualize the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen of the thiol group.

Fukui functions are used to predict the sites for nucleophilic and electrophilic attack with greater precision. These calculations would identify which atoms are most susceptible to attack, providing insights into the molecule's regioselectivity in chemical reactions. While the methodology is well-established, specific Fukui function analysis for this compound has not been reported.

Theoretical Studies on Acid-Base Properties of the Thiol Group

The acidity of the thiol group (-SH) is a critical property of this compound. Theoretical calculations can predict the pKa of the thiol proton by calculating the Gibbs free energy change of the deprotonation reaction in a solvent model. The presence of the electron-withdrawing nitro group is expected to increase the acidity of the thiol, making it a stronger acid than benzenethiol (B1682325) itself. While general studies on the theoretical estimation of thiol pKa values exist, a specific calculated value for this compound is not documented.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, the mechanism of its synthesis or its participation in nucleophilic substitution reactions could be elucidated. This would involve locating the transition state structures and calculating the activation energies for different reaction pathways. Such studies provide a deeper understanding of the reaction kinetics and thermodynamics. To date, no specific reaction mechanism modeling studies featuring this compound have been found in the scientific literature.

Emerging Research Applications and Future Perspectives for 2 Bromo 4 Nitrobenzenethiol

Development of Novel Catalytic Systems for Transformations Involving 2-Bromo-4-nitrobenzenethiol

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of this compound. Research in this area is likely to focus on achieving high selectivity and efficiency in transformations targeting its specific functional groups.

Cross-Coupling Reactions: The bromo substituent makes the compound an ideal candidate for various cross-coupling reactions. Future research will likely involve the development of advanced palladium, nickel, and copper-based catalytic systems for C-S, C-C, C-N, and C-O bond formation. researchgate.netnih.govacs.org For instance, palladium complexes with specialized phosphine (B1218219) ligands have shown high efficacy in the thioetherification of aryl bromides, a reaction directly applicable to this compound. nih.govnih.gov Iron/copper co-catalyzed systems also present a promising, more economical alternative for S-arylation reactions. acs.org A key challenge will be to develop catalysts that are tolerant of the thiol group, which can often act as a catalyst poison. acs.org

Transformations of the Nitro Group: The nitro group can be reduced to an amino group, a critical transformation for the synthesis of various dyes, pharmaceuticals, and materials. acs.orgontosight.ai Future research could explore novel catalytic systems for this reduction, including photocatalytic methods. Studies on nitrobenzenethiols have shown that their reduction can be initiated by light on metallic surfaces, proceeding through a nitrobenzenethiol anion radical intermediate. acs.org Developing selective catalysts that can reduce the nitro group without affecting the bromo or thiol functionalities is a significant area of interest.

Thiol Group Reactions: The thiol group can undergo a variety of transformations, including oxidation to disulfides and S-alkylation. Catalytic systems for the aerobic oxidation of substituted thiophenols are being explored, which could be applied to this compound for the synthesis of corresponding disulfides. researchgate.netmdpi.com

A summary of potential catalytic transformations for this compound is presented in Table 1.

| Functional Group | Transformation | Potential Catalytic System | Potential Products |

| Bromo | Thioetherification | Palladium with phosphine ligands, Copper(I) iodide, Iron/Copper co-catalysts | Diaryl thioethers |

| Bromo | Carbonylative Thiolation | Palladium(II) acetate (B1210297) with triphenylphosphine | Aromatic thioesters |

| Nitro | Reduction | Photocatalysis on metallic surfaces, Tin/HCl | 2-Bromo-4-aminobenzenethiol |

| Thiol | Oxidation | Silver-based magnetic nanocatalysts, Polyether amine | Bis(2-bromo-4-nitrophenyl) disulfide |

| Thiol | S-alkylation | Base-catalyzed reaction with alkyl halides | 2-Bromo-4-nitrophenyl alkyl sulfides |

Integration of this compound in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and easier scalability. mdpi.compatsnap.comresearchgate.net The integration of this compound into flow chemistry platforms could revolutionize its use in synthesis.

Future research will likely focus on developing continuous-flow processes for the synthesis and functionalization of this compound. For example, the synthesis of substituted thiophenols has been achieved using a continuous flow reactor for the Newman-Kwart rearrangement. patsnap.com This approach could potentially be adapted for the synthesis of this compound itself.

Furthermore, flow chemistry is well-suited for handling hazardous reagents and intermediates, which may be involved in the transformations of this compound. mdpi.com Automated synthesis platforms, combined with flow chemistry, could enable high-throughput screening of reaction conditions and catalysts for the selective functionalization of this compound, accelerating the discovery of new derivatives with desired properties. mdpi.com The development of packed-bed flow reactors with heterogeneous catalysts could also facilitate the purification and reuse of catalysts in reactions involving this compound. acs.org

Exploration of Undiscovered Reactivities and Selective Functionalization Strategies for this compound

The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing nitro group and the bromo and thiol substituents, suggest the potential for undiscovered reactivities.

Site-Selective Functionalization: A major area of future research will be the development of strategies for the site-selective functionalization of the aromatic ring. The nitro group strongly deactivates the ring towards electrophilic substitution, while directing incoming nucleophiles to the ortho and para positions. nih.govmdpi.com This could be exploited for selective nucleophilic aromatic substitution (SNAr) reactions. The development of predictive models for site-selective C-H functionalization via organic photoredox catalysis could also be applied to this compound. nih.gov

Multi-Component Reactions: The compound's multiple functional groups make it an ideal candidate for multi-component reactions, allowing for the rapid construction of complex molecules in a single step. For instance, a visible-light-mediated method for the synthesis of 2-substituted benzothiazoles from thiophenols and nitriles has been developed, which could potentially be adapted for this compound. rsc.org

Electrochemical Functionalization: Electrochemical methods offer a powerful tool for the controlled functionalization of molecules. Studies on the electrochemical reduction of bromo- and nitro-substituted aromatic compounds have shown that these groups can be selectively reduced. rsc.orgrsc.orgresearchgate.net This suggests that electrochemical methods could be used for the selective functionalization of this compound, for example, by reducing the nitro group to an amine while leaving the bromo group intact for subsequent cross-coupling reactions.

Role of this compound in New Material Precursors (Focus on chemical synthesis, not material properties)

This compound holds significant promise as a precursor for the synthesis of new materials with tailored properties. Its functional groups can be used as anchor points for polymerization or for linking to other molecules to create complex architectures.

Liquid Crystals: Substituted benzenethiols have been used in the synthesis of thermotropic liquid crystals. oup.com The bromo and nitro groups of this compound, along with the thiol group, could be modified to introduce mesogenic properties, leading to the development of new liquid crystalline materials.

Polymers and Organic Electronics: The thiol group can be used to anchor the molecule to surfaces or to participate in polymerization reactions. The bromo and nitro groups can be further functionalized to tune the electronic properties of the resulting polymers. Organosulfur compounds are of interest in materials science and organic electronics. ontosight.aitus.ac.jp For example, para-substituted benzenethiols have been used to modify the interface in perovskite solar cells, improving their efficiency and stability. rsc.org

Biologically Active Molecules: Aryl thioethers and nitroaromatic compounds are found in many biologically active molecules. nih.gov this compound could serve as a key building block for the synthesis of novel pharmaceutical and agrochemical compounds. The development of synthetic methods that tolerate a wide range of functional groups is crucial for this purpose. nih.gov

A summary of potential material precursors derived from this compound is provided in Table 2.

| Material Class | Synthetic Strategy | Role of this compound |

| Liquid Crystals | Modification of functional groups to introduce mesogenic units | Core structure providing rigidity and sites for functionalization |

| Polymers | Polymerization via thiol group or after functionalization of bromo/nitro groups | Monomer or cross-linking agent |

| Organic Electronics | Surface modification or incorporation into conductive polymers | Precursor for tuning electronic properties and interfacial modification |

| Biologically Active Molecules | Multi-step synthesis involving functional group transformations | Key intermediate for building complex molecular scaffolds |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-4-nitrobenzenethiol with high purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. For bromonitro derivatives, nitration of bromobenzenethiol precursors under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) is common. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress using TLC and confirm product identity via NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers safely handle this compound given limited toxicological data?

- Methodological Answer : Assume acute toxicity due to structural analogs like 4-(bromomethyl)benzaldehyde, which lacks thorough toxicological data. Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water for 15 minutes. Store in airtight containers at 2–8°C to prevent degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and thiol protons (δ ~1.5 ppm, though often broad due to exchange).

- IR Spectroscopy : Confirm S-H (~2550 cm⁻¹) and nitro groups (~1520, 1350 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ≈ 234 (C₆H₄BrNO₂S). Compare with databases like SDBS for validation .

Advanced Research Questions

Q. What challenges arise in the crystallographic characterization of this compound, and how can they be addressed?

- Methodological Answer : Heavy atoms (Br) cause strong X-ray absorption, complicating data collection. Use synchrotron radiation or low-temperature (100 K) crystallography to enhance resolution. Refinement with SHELXL can resolve positional disorder in the nitro group. For non-crystalline samples, consider alternative methods like electron diffraction or DFT-optimized molecular geometry .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions and reactive sites. The nitro group’s electron-withdrawing effect directs nucleophilic attack to the bromine-bearing carbon. Solvent effects (PCM model) and transition-state analysis (NEB method) refine activation energy predictions. Validate results experimentally via kinetic studies .

Q. How to resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound across literature?

- Methodological Answer : Systematically replicate synthesis and purification protocols from conflicting studies. Use differential scanning calorimetry (DSC) for precise melting point determination. Solubility discrepancies may arise from polymorphic forms; characterize via PXRD. Cross-reference with high-purity commercial standards (if available) and report results with error margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.